

# An In-Depth Technical Guide to 1-Propanol-3,3,3-d3

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## Compound of Interest

Compound Name: **1-Propanol-3,3,3-d3**

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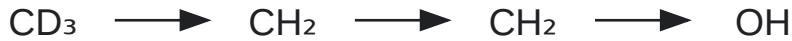
This guide provides a comprehensive overview of **1-propanol-3,3,3-d3**, a deuterated isotopologue of 1-propanol. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the realms of analytical chemistry and pharmaceutical development.

## Structural Formula and Physicochemical Properties

**1-Propanol-3,3,3-d3**, also known by its IUPAC name 3,3,3-trideuteriopropan-1-ol, is a form of 1-propanol where the three hydrogen atoms on the terminal methyl group (C3) have been replaced by deuterium atoms.<sup>[1]</sup> This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal tracer and internal standard. The linear formula is often written as  $CD_3CH_2CH_2OH$ .<sup>[2][3]</sup>

Below is a diagram illustrating the molecular structure of **1-propanol-3,3,3-d3**.

### Structural Formula of 1-Propanol-3,3,3-d3



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### Structural Formula of **1-Propanol-3,3,3-d3**

## Data Presentation: Physicochemical Properties

The key quantitative data for **1-propanol-3,3,3-d3** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	3,3,3-trideuteriopropan-1-ol	<a href="#">[1]</a>
CAS Number	61844-01-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>3</sub> D <sub>3</sub> H <sub>5</sub> O (commonly written as C <sub>3</sub> H <sub>8</sub> O)	<a href="#">[1]</a> <a href="#">[4]</a>
Linear Formula	CD <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> OH	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	63.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Isotopic Purity	Typically ≥99 atom % D	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Clear, colorless liquid	
Melting Point	-127 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	97 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	0.840 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Flash Point	22 °C (71.6 °F) - closed cup	<a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Data Highlights

The primary analytical distinction between 1-propanol and its d<sub>3</sub> isotopologue lies in their spectroscopic signatures.

- <sup>1</sup>H NMR: The proton NMR spectrum is significantly simplified. The characteristic triplet of the C<sub>3</sub> methyl group (around 0.9 ppm in 1-propanol) is absent. The signal for the C<sub>2</sub> methylene protons (around 1.6 ppm) appears as a triplet due to coupling only with the C<sub>1</sub> protons, rather than the multiplet seen in the non-deuterated form.
- <sup>13</sup>C NMR: In the carbon NMR spectrum, the signal for C<sub>3</sub> is still present but exhibits a C-D coupling, resulting in a multiplet (typically a septet). This signal is often of lower intensity

compared to the protonated carbons.

- Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at a mass-to-charge ratio ( $m/z$ ) that is 3 units higher than that of unlabeled 1-propanol, confirming the incorporation of three deuterium atoms.[2][3]
- Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around  $2100\text{-}2200\text{ cm}^{-1}$ ) compared to the C-H stretching vibrations (around  $2850\text{-}3000\text{ cm}^{-1}$ ).

## Experimental Protocol: Synthesis

A common and effective method for synthesizing **1-propanol-3,3,3-d3** is the reduction of a corresponding ester, such as ethyl propionate-3,3,3-d3, using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ).



## Methodology: Reduction of Ethyl Propionate-3,3,3-d3

- Disclaimer: This protocol is a representative example adapted from established procedures for  $\text{LiAlH}_4$  reductions and should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures.[1][2][3]
- Materials & Equipment:
  - Ethyl propionate-3,3,3-d3 (starting material)
  - Lithium aluminum hydride ( $\text{LiAlH}_4$ )
  - Anhydrous diethyl ether or tetrahydrofuran (THF)
  - 10% Sulfuric Acid or 15% Sodium Hydroxide solution
  - Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
  - Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

- Nitrogen or Argon gas supply for inert atmosphere
- Ice bath
- Procedure:
  - Apparatus Setup: An oven-dried, 250 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen gas to ensure an inert atmosphere.
  - Reagent Preparation: In the flask, a suspension of LiAlH<sub>4</sub> (e.g., 1.5 molar equivalents relative to the ester) in anhydrous diethyl ether (e.g., 50 mL) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.
  - Addition of Ester: Ethyl propionate-3,3,3-d<sub>3</sub> (1.0 molar equivalent) is dissolved in anhydrous diethyl ether (e.g., 25 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH<sub>4</sub> suspension over 30-45 minutes, maintaining the temperature at 0 °C.
  - Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for 1-2 hours to ensure the reaction goes to completion.
  - Quenching (Workup): The flask is cooled back to 0 °C in an ice bath. The excess LiAlH<sub>4</sub> is quenched by the slow, cautious, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH<sub>4</sub> used. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
  - Isolation: The resulting white precipitate (lithium and aluminum salts) is removed by filtration. The filter cake is washed thoroughly with additional diethyl ether.
  - Purification: The combined ether filtrates are dried over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation. The resulting crude **1-propanol-3,3,3-d<sub>3</sub>** can be further purified by fractional distillation to yield the final product.

## Applications in Research and Drug Development

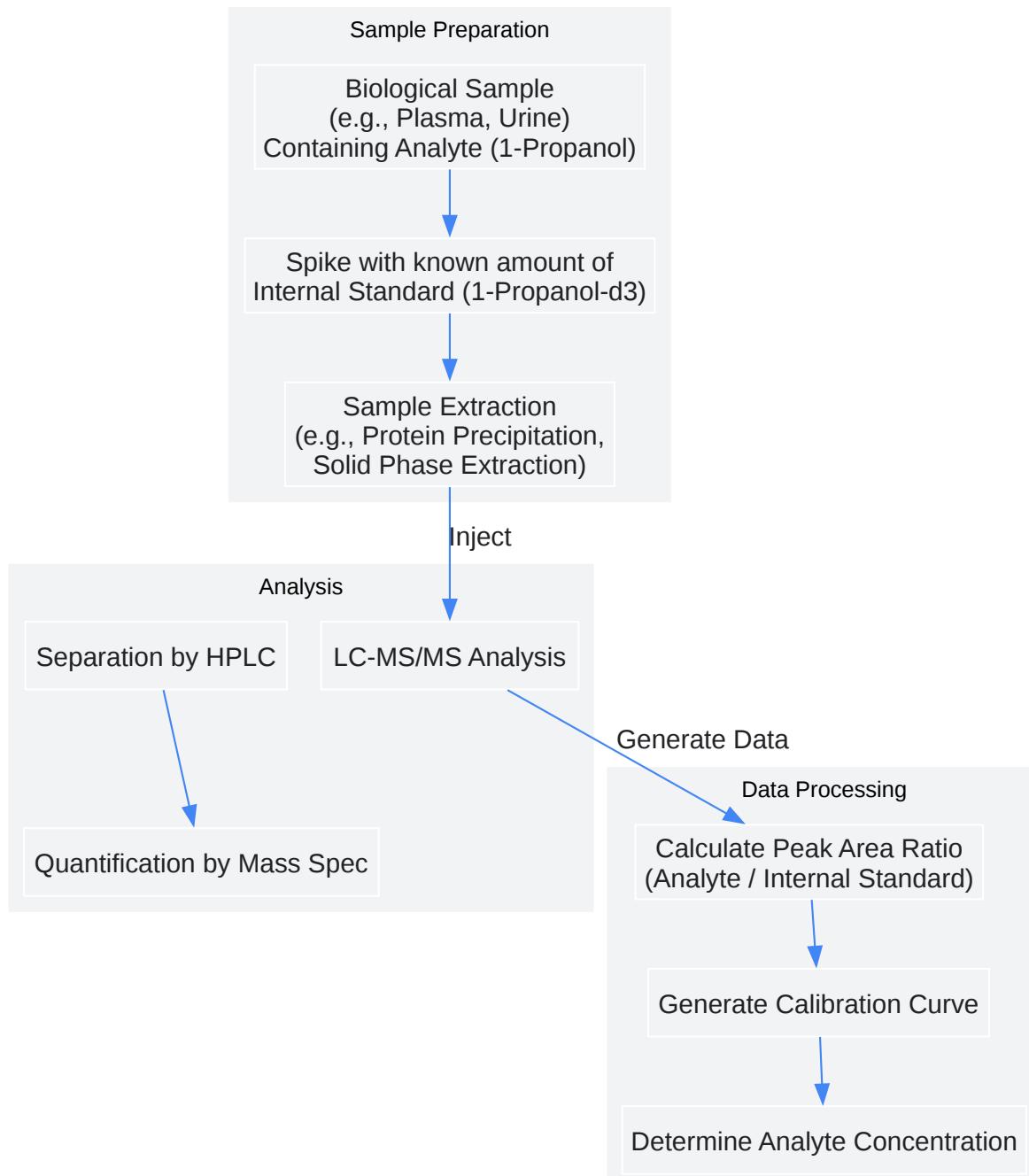
The primary utility of **1-propanol-3,3,3-d3** stems from its nature as a stable isotope-labeled (SIL) compound.

- Internal Standard for Quantitative Analysis: In bioanalytical mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.<sup>[1]</sup> Because **1-propanol-3,3,3-d3** is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression.<sup>[2]</sup> However, it is easily distinguished by its higher mass. By adding a known quantity to a sample, it allows for highly accurate and precise quantification of the unlabeled analyte, correcting for variations during sample preparation and analysis.
- Mechanistic Studies in Drug Metabolism: Deuterated compounds are invaluable for studying the mechanisms of drug metabolism. If a drug candidate contains a propanol moiety that is metabolized, using the d3-labeled version can help elucidate the metabolic pathway. The "kinetic isotope effect" (a slower rate of reaction for the C-D bond compared to the C-H bond) can be used to determine if the cleavage of a C-H bond at that position is a rate-limiting step in the metabolic process.
- Pharmacokinetic (PK) Studies: In "absolute bioavailability" studies, an intravenous (IV) dose of the SIL-labeled drug can be administered simultaneously with an oral dose of the unlabeled drug. By using LC-MS/MS to analyze blood samples over time, researchers can distinguish between the two forms and precisely determine the fraction of the oral dose that reaches systemic circulation.

## Mandatory Visualization: Workflow for a Quantitative Bioanalytical Assay

The following diagram illustrates a typical workflow where **1-propanol-3,3,3-d3** is used as an internal standard in a drug development context.

## Workflow for Use as an Internal Standard

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## Workflow for Use as an Internal Standard

## Safety Information

**1-Propanol-3,3,3-d3** shares the same hazards as 1-propanol. It is a flammable liquid and can cause serious eye damage and drowsiness.

- Signal Word: Danger[2][3][4]
- GHS Hazard Statements:
  - H225: Highly flammable liquid and vapor.[1][4]
  - H318: Causes serious eye damage.[1][4]
  - H336: May cause drowsiness or dizziness.[1][4]
- Precautions: Standard laboratory precautions for handling flammable and corrosive organic solvents should be followed, including use in a well-ventilated fume hood, and wearing appropriate personal protective equipment (gloves, safety glasses).

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)